molecular formula C18H30O6 B7949016 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 343599-72-4

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B7949016
CAS No.: 343599-72-4
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-FYWRMAATSA-N
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Description

IUPAC Nomenclature and Structural Characterization

The systematic IUPAC name for this compound is tributyl (E)-prop-1-ene-1,2,3-tricarboxylate , reflecting its trans-configuration (E-isomer) at the double bond within the propene backbone. The structure consists of a prop-1-ene core substituted with three carboxylate groups, each esterified with a butyl chain. The central double bond between carbons 1 and 2 creates geometric isomerism, which is explicitly denoted in the nomenclature.

The 2D structural depiction reveals a conjugated system where the double bond (C1–C2) is flanked by two carboxylate groups (C1 and C2) and a third carboxylate at C3. Each ester group (-OCCCC) extends from the carboxylate moieties, contributing to the molecule’s hydrophobicity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₃₀O₆ , derived from three butyl ester groups (C₄H₉O₂ each) and the propene tricarboxylic acid core (C₃H₃O₆). The molecular weight, calculated as 342.4 g/mol, matches experimental values from mass spectrometry and computed PubChem data.

Property Value
Molecular Formula C₁₈H₃₀O₆
Molecular Weight (g/mol) 342.4 (PubChem), 342.43 (LGC Standards)

CAS Registry Number and Alternative Identifiers

The compound is registered under two primary CAS numbers: 7568-58-3 (widely cited in industrial databases) and 343599-72-4 (specific to the E-isomer). Additional identifiers include:

  • NSC Number : 3922
  • DSSTox Substance ID : DTXSID001016725
  • Wikidata : Q63391980
  • Nikkaji Numbers : J117.959D, J45.560A

Synonyms such as tributyl aconitate, tributyl (E)-aconitate, and 1,2,3-propenetricarboxylic acid tributyl ester are used interchangeably in literature and commercial catalogs.

Stereochemical Considerations (E/Z Isomerism)

The compound exhibits E/Z isomerism due to the double bond between C1 and C2. The E-isomer (trans configuration) is predominant in commercial and research samples, as indicated by SMILES notation (CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC). In contrast, the Z-isomer (cis configuration) is less common and identified by the InChIKey suffix -SQFISAMPSA-N in PubChemLite.

Isomer SMILES Notation InChIKey Suffix
E CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC -FYWRMAATSA-N
Z CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC -SQFISAMPSA-N

The stereochemical assignment critically influences physicochemical properties, such as melting points and reactivity, though specific data on these differences remain an area for further study.

Properties

IUPAC Name

tributyl (E)-prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016725
Record name Tributyl (1E)-1-propene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-58-3, 343599-72-4
Record name NSC3922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl (1E)-1-propene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via a Fischer esterification mechanism, where sulfuric acid (H₂SO₄) acts as a homogeneous catalyst. The reaction is characterized by the following stoichiometry:

Aconitic Acid+3ButanolH2SO4Tributyl Aconitate+3H2O\text{Aconitic Acid} + 3\text{Butanol} \xrightarrow{\text{H}2\text{SO}4} \text{Tributyl Aconitate} + 3\text{H}_2\text{O}

Key parameters influencing yield and efficiency include:

  • Molar Ratio : A 1:5 molar ratio of aconitic acid to butanol ensures excess alcohol drives the equilibrium toward ester formation.

  • Temperature : Reflux at 110–120°C maintains reaction kinetics while preventing alcohol evaporation.

  • Catalyst Concentration : 2–5 wt% H₂SO₄ relative to aconitic acid optimizes protonation without side reactions.

Table 1: Typical Laboratory-Scale Reaction Parameters

ParameterValue/Range
Reaction Temperature110–120°C
Reaction Time6–8 hours
Catalyst (H₂SO₄)2–5 wt%
Yield70–85%

The product is isolated via neutralization of residual acid, followed by vacuum distillation to remove unreacted butanol and water.

Catalytic Innovations and Process Optimization

Recent advancements focus on replacing traditional sulfuric acid with heterogeneous catalysts to improve recyclability and reduce waste. Amberlyst-15, a macroreticular ion-exchange resin, has emerged as a promising alternative due to its high acid strength and ease of separation.

Comparative Analysis of Catalysts

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors have replaced batch systems to achieve higher throughput, with the following optimizations:

Key Industrial Modifications

  • Temperature Gradients : Staged heating (80°C → 120°C) minimizes thermal degradation.

  • In Situ Water Removal : Molecular sieves or azeotropic distillation with toluene enhance equilibrium displacement.

  • Catalyst Recovery : Centrifugation and filtration units reclaim Amberlyst-15 for reuse.

Table 3: Bench-Scale vs. Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Volume1–5 L500–2000 L
Annual ProductionN/A50–100 MT
Purity95–98%90–95%

Industrial processes tolerate slight yield reductions (5–8%) to prioritize energy efficiency and catalyst longevity.

Analytical Methods for Quality Control

Rigorous characterization ensures compliance with pharmaceutical and industrial standards.

Structural Confirmation

  • Infrared Spectroscopy (IR) : Peaks at 1735 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (C-O) confirm esterification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time at 14.2 min (HP-5 column) with m/z 342.4 [M⁺] validates molecular weight.

Table 4: Analytical Specifications

MethodTarget ParameterAcceptable Range
GC-MSPurity≥95%
TitrationResidual Acidity≤0.1%
Karl FischerWater Content≤0.05%
ReagentHazard ClassPPE Requirements
ButanolFlammable LiquidGloves, face shield
H₂SO₄CorrosiveAcid-resistant apron
Aconitic AcidIrritantSafety goggles

Chemical Reactions Analysis

Types of Reactions

Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve moderate temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds. These products have diverse applications in industrial and research settings .

Scientific Research Applications

Organic Synthesis

Tributyl prop-1-ene-1,2,3-tricarboxylate is utilized as a reagent in the synthesis of various esters and organic compounds. Its ability to participate in transesterification reactions allows for the creation of new materials with tailored properties.

Biological Research

This compound has been studied for its potential biological activities, particularly its role as an inhibitor of aconitase, an enzyme involved in the Krebs cycle. By inhibiting aconitase, tributyl aconitate can disrupt metabolic processes, which is significant for research into metabolic disorders and cancer biology .

Case Study: Aconitase Inhibition
In studies focusing on metabolic regulation, this compound demonstrated effective binding to the active site of aconitase due to its structural similarity to citric acid. This interaction provides insights into potential therapeutic targets for metabolic diseases.

Industrial Applications

This compound serves as a bio-based plasticizer in the production of flexible PVC products. Its use enhances the flexibility and durability of plastics while reducing the environmental impact compared to traditional phthalate plasticizers .

Mechanism of Action

The mechanism of action of Tributyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to the modulation of various metabolic and developmental pathways. The compound’s ability to disrupt endocrine function is attributed to its binding to these receptors, which alters gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tributyl Citrate (TBC)

Chemical Name : Tributyl 2-hydroxypropane-1,2,3-tricarboxylate
CAS : 77-94-1
Molecular Formula : C₁₈H₃₂O₇
Molecular Weight : 360.45 g/mol

Key Differences:
  • Structural Variation : TBC contains a hydroxyl group on the central carbon, whereas tributyl aconitate has an unsaturated propene backbone.
  • Biodegradability : TBC is hydrolytically degradable due to the hydroxyl group, making it a preferred phthalate alternative in food packaging and medical devices .
  • Regulatory Status : TBC is registered under REACH, unlike tributyl aconitate, which lacks endocrine activity data .
Property Tributyl Aconitate Tributyl Citrate
Oxygen Content 6 oxygen atoms 7 oxygen atoms
Plasticizing Efficiency Moderate (inferred) High (widely documented)
Safety Profile Limited toxicity data Recognized as safe (GRAS)

Acetyltributyl Citrate (ATBC)

Chemical Name : Tributyl 2-acetyloxypropane-1,2,3-tricarboxylate
CAS : 77-90-7
Molecular Formula : C₂₀H₃₄O₈
Molecular Weight : 402.48 g/mol

Key Differences:
  • Structural Variation : ATBC is an acetylated derivative of TBC, enhancing its stability and lipophilicity.
  • Applications : Used in cosmetics as a film former and in PVC plastics. Rated WGK 3 (environmentally hazardous) in Germany, whereas tributyl aconitate lacks such classification .

Trihexyl Prop-1-ene-1,2,3-Tricarboxylate

Molecular Formula : C₂₄H₄₂O₆
Molecular Weight : 426.59 g/mol

Key Differences:
  • Alkyl Chain Length : Hexyl substituents instead of butyl increase molecular weight and reduce volatility.
  • Applications: Not explicitly reported in evidence but inferred to have higher permanence in polymers due to longer chains .

Comparison with Functionally Related Compounds

trans-Aconitic Acid

Chemical Name : (1E)-Prop-1-ene-1,2,3-tricarboxylic acid
CAS : 4023-65-8
Molecular Formula : C₆H₆O₆
Molecular Weight : 174.11 g/mol

Key Differences:
  • Function : The free acid form participates in the citric acid cycle as an intermediate, unlike its esterified counterpart.
  • Acidity: Carboxylic acid groups make it water-soluble and reactive in metabolic pathways, whereas tributyl aconitate is lipophilic and non-reactive .

Q & A

Basic: What synthetic methods are recommended for preparing Tributyl prop-1-ene-1,2,3-tricarboxylate, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via esterification of prop-1-ene-1,2,3-tricarboxylic acid (or its derivatives) with butanol using acid catalysts (e.g., sulfuric acid). Key steps include:

  • Reflux conditions to drive esterification to completion.
  • Neutralization and washing to remove excess acid and alcohol.
  • Vacuum distillation to isolate the product, minimizing thermal decomposition .
    For purity optimization, employ silica gel chromatography (normal-phase) with ethyl acetate/hexane gradients to separate ester derivatives from unreacted starting materials . Confirm purity via GC-MS or HPLC coupled with evaporative light scattering detection (ELSD) to assess residual solvents and byproducts .

Basic: What analytical techniques are most effective for characterizing its physical and structural properties?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm esterification and distinguish between cis/trans isomers (if present). For example, 1^1H NMR can resolve olefinic proton splitting patterns in the propene backbone .
  • FT-IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and absence of free carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) .
  • Density and refractive index : Compare experimental values (e.g., density 1.05 g/mL at 25°C) to literature data for batch consistency .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition above 327°C .

Advanced: How can researchers evaluate its potential as an enzyme inhibitor or modulator in biochemical assays?

Methodological Answer:

  • Protease inhibition assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cysteine proteases) to measure inhibition kinetics. Pre-incubate the compound with the enzyme (e.g., papain) and monitor fluorescence decay over time. Calculate IC50_{50} values and compare to controls like E-64 .
  • Methyltransferase studies : Investigate interactions with EC 2.1.1.145 (trans-aconitate 3-methyltransferase) using radiolabeled S-adenosylmethionine (14^{14}C-CH3_3-SAM). Monitor methyl group transfer via scintillation counting or HPLC separation of reaction products .
  • Aconitate hydratase activity : Assess interference with citrate-isocitrate interconversion using UV-Vis spectroscopy (absorbance at 240 nm for cis-aconitate formation) .

Advanced: What strategies are recommended for assessing endocrine-disrupting potential given limited regulatory data?

Methodological Answer:

  • In vitro receptor assays : Use ERα/ERβ (estrogen receptor) or AR (androgen receptor) luciferase reporter cell lines (e.g., MDA-MB-231-ERα). Dose-response curves (0.1–100 µM) with 17β-estradiol or dihydrotestosterone as positive controls. Normalize to cytotoxicity (MTT assay) .
  • Comparative analysis : Cross-reference structural analogs (e.g., phthalates) with known endocrine activity. Apply QSAR models to predict binding affinity .
  • Metabolite screening : Use LC-HRMS to identify hydrolyzed or oxidized metabolites in hepatic microsomes, which may exhibit higher receptor affinity than the parent compound .

Advanced: How can isomer-specific effects (cis vs. trans) be resolved in biological or chemical studies?

Methodological Answer:

  • Chiral chromatography : Employ a Chiralpak IC column with heptane/isopropanol (95:5) to separate cis (Z) and trans (E) isomers. Confirm elution order via polarimetry or circular dichroism (CD) .
  • Isomer-specific bioactivity : Compare inhibitory potency in enzyme assays (e.g., EC 2.1.1.145) using purified isomers. The trans isomer may exhibit higher steric hindrance in methyltransferase active sites .
  • Dynamic NMR : Probe isomerization kinetics in solution by variable-temperature 1^1H NMR (e.g., 25–60°C) to assess thermal stability of configurations .

Advanced: What methodologies are suitable for analyzing its role as a flavor additive in aerosolized formulations?

Methodological Answer:

  • Aerosol capture : Use cold traps (e.g., −80°C condensers) or Cambridge filter pads to collect emissions. Extract with acetonitrile and concentrate under nitrogen .
  • LC-MS/MS quantification : Employ a C18 column with MRM transitions for the compound (e.g., m/z 403 → 343 for tributyl derivatives). Compare to cinnamon-flavored e-liquid emissions, where it may co-elute with other esters (e.g., tributyl acetylcitrate) .
  • Sensory correlation : Conduct panel tests to link quantified aerosol levels (ng/puff) to perceived cinnamon intensity, controlling for matrix effects (e.g., propylene glycol) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replication with standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO ≤0.1%), and assay conditions (pH, incubation time).
  • Impurity profiling : Analyze batches via LC-HRMS to rule out confounding effects from synthesis byproducts (e.g., unesterified carboxylic acids) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., protease inhibition IC50_{50}) and apply statistical weighting for sample size and methodological rigor. Highlight gaps (e.g., lack of endocrine data under REACH) as research priorities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tributyl prop-1-ene-1,2,3-tricarboxylate
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Tributyl prop-1-ene-1,2,3-tricarboxylate

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